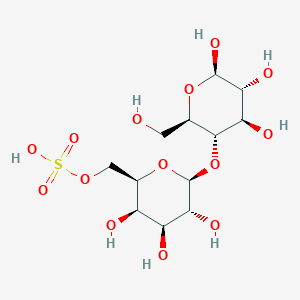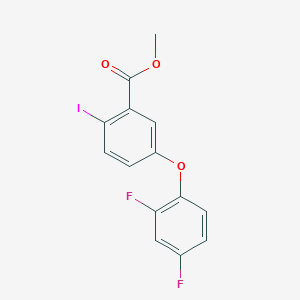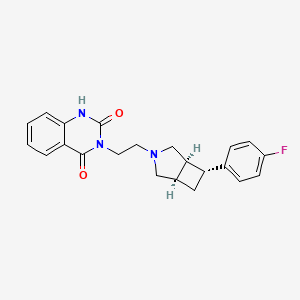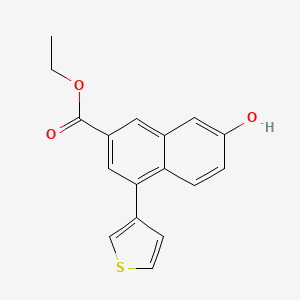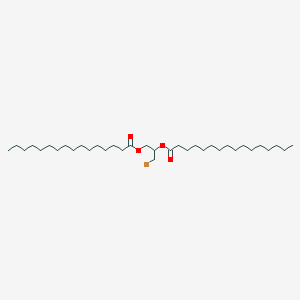
Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a hexadecanoic acid moiety esterified with a 1-(bromomethyl)-1,2-ethanediyl group. Esters are widely known for their pleasant fragrances and are commonly used in the production of flavors and fragrances. this particular ester has unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester typically involves the esterification of hexadecanoic acid with a bromomethyl-substituted ethanediol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the production rate and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexadecanoic acid and the corresponding bromomethyl-substituted ethanediol.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexadecanoic acid and bromomethyl-substituted ethanediol.
Substitution: Various substituted ethanediol derivatives.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems or as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavors.
Mécanisme D'action
The mechanism of action of hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester involves its interaction with various molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures. Additionally, the ester moiety can undergo hydrolysis, releasing hexadecanoic acid, which may exert biological effects through its interaction with cellular membranes and signaling pathways.
Comparaison Avec Des Composés Similaires
Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester can be compared with other similar compounds, such as:
Hexadecanoic acid, methyl ester: A simpler ester with a methyl group instead of a bromomethyl-substituted ethanediol.
Hexadecanoic acid, ethyl ester: Another ester with an ethyl group, commonly used in fragrances and flavors.
Hexadecanoic acid, 1,1-dimethylethyl ester: An ester with a tert-butyl group, used in various industrial applications.
Propriétés
Formule moléculaire |
C35H67BrO4 |
|---|---|
Poids moléculaire |
631.8 g/mol |
Nom IUPAC |
(3-bromo-2-hexadecanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H67BrO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
Clé InChI |
KURYUQICWVXZJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CBr)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
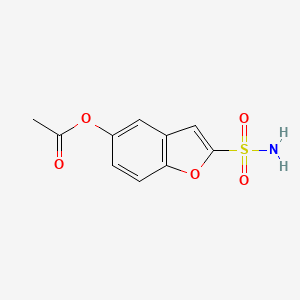

![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)



![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
